molecular formula C24H17ClFN3 B2908957 1-(3-chloro-4-fluorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-75-3

1-(3-chloro-4-fluorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2908957
CAS RN: 901264-75-3
M. Wt: 401.87
InChI Key: BNMGALLCUAHGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3-chloro-4-fluorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains a pyrazoloquinoline core substituted with phenyl groups . The phenyl groups are further substituted with chloro and fluoro groups .


Synthesis Analysis

While the specific synthesis for this compound is not available, quinoline derivatives are generally synthesized from a common picolinamide core scaffold . The synthesis often involves a number of amide bioisosteres leading to the novel pyrazolo[4,3-b]pyridine head group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and substituents. The pyrazoloquinoline core provides a bicyclic structure, and the phenyl, chloro, fluoro, and ethyl groups add further complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present. For instance, the chloro and fluoro substituents might undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups and overall molecular structure .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the biological activity of many quinoline derivatives, it could be interesting to investigate this compound’s potential as a therapeutic agent .

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-8-ethyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3/c1-2-15-8-11-22-18(12-15)24-19(14-27-22)23(16-6-4-3-5-7-16)28-29(24)17-9-10-21(26)20(25)13-17/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMGALLCUAHGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)F)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-fluorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.